molecular formula C18H16ClN5O2S B12279211 4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile

4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile

Cat. No.: B12279211
M. Wt: 401.9 g/mol
InChI Key: XDJJRPUHOVFFGO-UHFFFAOYSA-N
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Description

4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with a triazole moiety, a morpholine ring, and a chloromethoxyphenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the triazole moiety and the morpholine ring. The final step involves the substitution of the chloromethoxyphenyl group. Common reagents used in these reactions include various halogenating agents, base catalysts, and solvents like ethyl acetate .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions.

    Cyclization: The triazole moiety can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile involves its interaction with various molecular targets. The triazole moiety is known to bind to enzymes and receptors, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the chloromethoxyphenyl group can participate in hydrophobic interactions with biological targets .

Comparison with Similar Compounds

Similar compounds include other triazole-containing heterocycles and thiophene derivatives. For example:

    Fluconazole: A triazole antifungal agent with a similar triazole moiety.

    Thiophene-2-carboxamide: A thiophene derivative with similar electronic properties.

The uniqueness of 4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile lies in its combination of functional groups, which provides a unique set of chemical and biological properties .

Properties

Molecular Formula

C18H16ClN5O2S

Molecular Weight

401.9 g/mol

IUPAC Name

4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile

InChI

InChI=1S/C18H16ClN5O2S/c1-25-11-2-3-12(14(19)8-11)15-13(9-20)18(24-4-6-26-7-5-24)27-16(15)17-21-10-22-23-17/h2-3,8,10H,4-7H2,1H3,(H,21,22,23)

InChI Key

XDJJRPUHOVFFGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(SC(=C2C#N)N3CCOCC3)C4=NC=NN4)Cl

Origin of Product

United States

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